2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine
CAS No.: 31466-51-0
Cat. No.: VC2430624
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31466-51-0 |
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Molecular Formula | C14H22N2O |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine |
Standard InChI | InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |
Standard InChI Key | AJXUGVNIFNKCNF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Canonical SMILES | COC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Introduction
Chemical Identity and Properties
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is identified by the CAS registry number 31466-51-0. It is known by several synonyms in scientific literature, including β-(4-Methoxyphenyl)-1-piperidineethanamine and 1-Piperidineethanamine, β-(4-methoxyphenyl)-. The compound has a molecular formula of C14H22N2O with a corresponding molecular weight of 234.34 g/mol . This organic compound contains both nitrogen atoms in amino functional groups and an oxygen atom in the methoxy substituent attached to the phenyl ring.
The chemical structure features a piperidine ring connected to a carbon atom that also bears a methoxyphenyl group and an ethanamine side chain. This structural arrangement creates a molecule with potentially interesting chemical behaviors and interactions. The compound's InChI string is InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3, which provides a standardized representation of its structure.
Synthesis Methods
Considerations for Laboratory Synthesis
When synthesizing 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine or related compounds, several factors must be considered:
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The purity of starting materials significantly impacts the yield and purity of the final product
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Reaction conditions, including temperature, solvent choice, and reaction time, must be carefully controlled
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Purification techniques such as chromatography or recrystallization may be necessary to obtain high-purity compounds
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Proper characterization using NMR, mass spectrometry, and other analytical techniques is essential to confirm the structure and purity of the synthesized compound
These considerations are standard in organic synthesis and would apply to the preparation of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine in research settings.
Applications and Research Uses
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is primarily utilized in research contexts, serving specific functions in chemical and pharmaceutical investigations.
Manufacturer | Product Description | Packaging | Price (USD) |
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AK Scientific | 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine | 500mg | $328 |
Matrix Scientific | 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine | 1g | $378 |
American Custom Chemicals Corporation | 2-(4-METHOXYPHENYL)-2-PIPERIDIN-1-YLETHANAMINE 95.00% | 1g | $852.55 |
AK Scientific | 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine | 5g | $959 |
This pricing information, while dated to 2021, provides a general indication of the compound's market value and accessibility for research purposes .
Related Compounds and Structural Analogs
Structural Relationships
Several compounds share structural similarities with 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, including:
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Other methoxyphenyl derivatives with different substitution patterns, such as 2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine and 2-(4-ethoxyphenyl)-2-piperidin-1-ylethanamine
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Piperidine-containing compounds with different functional groups
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Compounds with modified amine moieties that maintain the core piperidine and methoxyphenyl components
These structural analogs may exhibit similar chemical behaviors but potentially different biological activities or pharmaceutical properties.
Distinguishing from Related Research Chemicals
It is important to distinguish 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine from other research chemicals, particularly those with documented biological effects. For instance, 2-Methoxydiphenidine (2-MXP or 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) has been described as a "research chemical" with properties similar to dissociative anesthetics . While there are structural similarities, these compounds have distinct chemical identities and potentially different biological activities.
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